3-(2-chloropyridin-4-yl)oxyaniline
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Overview
Description
3-(2-chloropyridin-4-yl)oxyaniline is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloropyridin-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)oxyaniline typically involves the reaction of 2-chloropyridine with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-4-yl)oxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
3-(2-chloropyridin-4-yl)oxyaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-4-yl)oxyaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine, with similar applications in chemical synthesis.
4-Chloropyridine: Used in the production of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
3-(2-chloropyridin-4-yl)oxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C11H9ClN2O/c12-11-7-10(4-5-14-11)15-9-3-1-2-8(13)6-9/h1-7H,13H2 |
InChI Key |
WANHLCHCLUXBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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